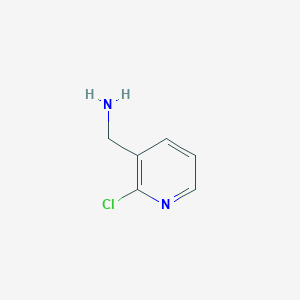

(2-Chloropyridin-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUCSFLPOBNIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447548 | |

| Record name | (2-chloropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205744-14-5 | |

| Record name | (2-chloropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloropyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanamine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-3-yl)methanamine is a key building block in medicinal chemistry, recognized for its role in the synthesis of innovative therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant applications, with a particular focus on its role in the development of novel antitubercular agents targeting the essential MmpL3 transporter. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its biological activities.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with a chloromethylamine group at the 3-position. Its unique structural features make it a versatile intermediate in organic synthesis.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [2][1] |

| CAS Number | 205744-14-5 | [1] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 33-39 °C | [1][3] |

| Purity | ≥ 98% (HPLC) | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Chloro-3-pyridinemethylamine, 3-Aminomethyl-2-chloropyridine | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Data Type | Description |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (dd, J=4.8, 1.6 Hz, 1H), 7.68 (dd, J=7.6, 1.6 Hz, 1H), 7.24 (dd, J=7.6, 4.8 Hz, 1H), 3.95 (s, 2H), 1.60 (s, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.8, 147.2, 138.5, 135.1, 122.0, 43.5. |

| Mass Spectrum (EI) * | m/z (%): 142 (M+, 45), 107 (100), 77 (30), 51 (20). |

Note: The provided NMR and MS data are representative for this class of compounds and may vary based on experimental conditions and specific instrumentation.

Applications in Drug Development

This compound is a valuable scaffold in the design and synthesis of novel pharmaceuticals, primarily due to the reactivity of the chlorine atom and the nucleophilicity of the amino group.[1] Its most notable application is in the development of antitubercular agents.

MmpL3 Inhibition: A Novel Antitubercular Strategy

Derivatives of this compound have been identified as potent inhibitors of the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3).[4] MmpL3 is an essential transporter responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][5] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.[2] This mechanism of action is distinct from that of many current tuberculosis drugs, making MmpL3 inhibitors promising candidates for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[2]

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol involves the reduction of 2-chloro-3-cyanopyridine.

Materials:

-

2-chloro-3-cyanopyridine

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

A solution of 2-chloro-3-cyanopyridine in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

High-Performance Liquid Chromatography (HPLC) Analysis

A general reverse-phase HPLC method for the analysis of this compound is described below.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is then diluted with the mobile phase to an appropriate concentration for analysis.

Biological Activity

While quantitative data for the parent compound is limited in the public domain, numerous derivatives have been synthesized and evaluated for their biological activities.

Table 4: Biological Activity of Representative this compound Derivatives

| Compound Derivative | Target | Activity (IC₅₀/MIC) | Reference |

| Pyridine-2-methylamine derivatives | MmpL3 (M. tuberculosis) | MIC = 0.016 µg/mL | [4] |

| 2-chloro-pyridine derivatives containing flavone | Telomerase | IC₅₀ = 0.8 µM | [6] |

| 2-chloro-pyridine derivatives containing flavone | SGC-7901 (gastric cancer cell) | IC₅₀ = 18.45 µg/mL | [6] |

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry. Its utility in the synthesis of potent MmpL3 inhibitors highlights its potential in the development of next-generation antitubercular drugs. The synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyridine scaffold. Further exploration of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Chloropyridin-3-yl)methanamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-3-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural features, comprising a chlorinated pyridine ring and a primary aminomethyl group, make it a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug development, supported by detailed experimental protocols and structured data for easy reference.

Chemical and Physical Properties

This compound, a substituted pyridine derivative, possesses distinct chemical and physical properties that are crucial for its application in organic synthesis.

| Property | Value | Reference |

| CAS Number | 205744-14-5 | [1][2] |

| Molecular Formula | C₆H₇ClN₂ | [1][2] |

| Molecular Weight | 142.59 g/mol | [1][2] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Solubility | Not specified in search results |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of its nitrile precursor, 2-chloro-3-cyanopyridine. This precursor is typically synthesized from 3-cyanopyridine via an N-oxidation followed by chlorination.

Synthesis of 2-Chloro-3-cyanopyridine (Precursor)

A common method for the synthesis of 2-chloro-3-cyanopyridine is the chlorination of 3-cyanopyridine N-oxide using phosphorus oxychloride (POCl₃).[3][4][5]

Experimental Protocol: Synthesis of 2-chloro-3-cyanopyridine

Materials:

-

3-cyanopyridine N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., toluene, chloroform)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a stirred solution of 3-cyanopyridine N-oxide in an inert solvent, slowly add phosphorus oxychloride at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then cooled to room temperature and the excess POCl₃ is carefully quenched by pouring the mixture onto crushed ice or a cold sodium bicarbonate solution.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-3-cyanopyridine.

-

The crude product can be further purified by column chromatography or recrystallization.

Reduction of 2-Chloro-3-cyanopyridine

The conversion of the cyano group in 2-chloro-3-cyanopyridine to an aminomethyl group can be achieved through catalytic hydrogenation or chemical reduction.

Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is an effective method for this transformation.[1][2]

Experimental Protocol: Catalytic Hydrogenation of 2-chloro-3-cyanopyridine

Materials:

-

2-chloro-3-cyanopyridine

-

Raney Nickel or Palladium on Carbon (5-10 mol%)

-

Solvent (e.g., methanol, ethanol, acetic acid)

-

Hydrogen gas source

-

Pressurized reaction vessel (e.g., Parr shaker)

Procedure:

-

In a high-pressure reaction vessel, dissolve 2-chloro-3-cyanopyridine in a suitable solvent.

-

Add the catalyst (Raney nickel or Pd/C) to the solution.

-

Seal the vessel and purge with hydrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for several hours, or until hydrogen uptake ceases.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford this compound. Further purification can be achieved by distillation or chromatography if necessary.

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[6][7][8][9]

Experimental Protocol: LAH Reduction of 2-chloro-3-cyanopyridine

Materials:

-

2-chloro-3-cyanopyridine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Aqueous workup solutions (e.g., water, NaOH solution, Rochelle's salt solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a stirred suspension of LiAlH₄ in an anhydrous ether or THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloro-3-cyanopyridine in the same solvent dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then water again (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the reactive amino group and the chloro-substituted pyridine ring allows for diverse chemical modifications to build complex molecular architectures.

One notable application is in the synthesis of the fungicide Fluopicolide .[1][2] While specific examples in marketed drugs are not abundant in the readily available literature, the structural motif is of significant interest in the development of novel therapeutic agents. Derivatives of aminopyridines are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, analgesic, and antimicrobial properties.[10][11][12]

Logical Relationships and Workflows

The synthesis of this compound follows a clear and logical progression from readily available starting materials. The overall workflow can be visualized as a two-step process: the formation of the key intermediate 2-chloro-3-cyanopyridine, followed by its reduction to the final product.

Caption: Synthetic workflow for this compound.

The choice of reduction method for the final step depends on the desired selectivity and the presence of other functional groups in the molecule.

Caption: Alternative reduction pathways to the final product.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis is well-established, proceeding through the reduction of 2-chloro-3-cyanopyridine. The versatility of its functional groups allows for its incorporation into a diverse range of molecular scaffolds, making it a compound of high interest for medicinal chemists. Further exploration of its utility in the synthesis of novel therapeutic agents is warranted.

References

- 1. WO2016173998A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google Patents [patents.google.com]

- 2. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 10. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of (2-Chloropyridin-3-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the spectroscopic characterization of (2-Chloropyridin-3-yl)methanamine. Due to the absence of publicly available experimental spectra for this compound, this guide presents detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Furthermore, spectroscopic data for the closely related analogue, 2-Chloro-3-pyridinamine, is provided for comparative purposes. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and characterization of this and similar compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment are critically dependent on a suite of spectroscopic techniques, including NMR, IR, and MS. This guide outlines the standard methodologies for acquiring and interpreting these data.

Experimental Protocols

The following sections detail the generalized procedures for acquiring ¹H NMR, ¹³C NMR, FT-IR, and EI-MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1] The solution is then transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: A 400 MHz (or higher field) spectrometer is commonly used.[2]

-

Data Acquisition:

-

The instrument is tuned to the ¹H frequency.

-

The sample is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is executed. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction. The resulting spectrum is referenced to the TMS signal. Signal integration is performed to determine the relative number of protons for each resonance.[1]

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

-

Instrumentation: A spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[2]

-

Data Acquisition:

-

Data Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to TMS (0.00 ppm) or the solvent signal (e.g., CDCl₃ at 77.16 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (for solids):

-

KBr Pellet Method: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[7]

-

Thin Solid Film: The solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[8]

-

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition: A background spectrum (of air or a blank KBr pellet) is first recorded.[9] The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[9]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.[10][11]

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[10][12] For direct insertion, a few micrograms of the sample are placed in a capillary tube.

-

Instrumentation: A mass spectrometer equipped with an EI source.

-

Data Acquisition:

-

The sample is vaporized in the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Data (Illustrative Example)

Disclaimer: No experimental spectroscopic data for this compound was found in publicly accessible literature or databases. The following data is for the structurally related compound 2-Chloro-3-pyridinamine (CAS: 6298-19-7) and is provided for illustrative and comparative purposes only.[14][15][16] The key difference is the substitution of the methanamine group (-CH₂NH₂) with an amine group (-NH₂).

¹H NMR Data for 2-Chloro-3-pyridinamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: While sources confirm the existence of ¹H NMR data for 2-Chloro-3-pyridinamine, the specific peak list was not available in the provided search results.[14]

¹³C NMR Data for 2-Chloro-3-pyridinamine

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While sources confirm the existence of ¹³C NMR data for 2-Chloro-3-pyridinamine, the specific peak list was not available in the provided search results.[14]

IR Data for 2-Chloro-3-pyridinamine

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Note: While sources confirm the existence of IR data for 2-Chloro-3-pyridinamine, the specific peak list was not available in the provided search results.

Mass Spectrometry Data for 2-Chloro-3-pyridinamine

| m/z | Relative Intensity (%) | Assignment |

| 128/130 | Major | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |

| Other fragments not detailed |

Note: The molecular weight of 2-Chloro-3-pyridinamine is 128.56 g/mol , consistent with the observed molecular ion peak.[15]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. epfl.ch [epfl.ch]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR [m.chemicalbook.com]

- 15. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

Physical properties like melting point and boiling point of (2-Chloropyridin-3-yl)methanamine

Technical Guide: Physical Properties of (2-Chloropyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the physical properties of the chemical intermediate this compound, with a focus on its melting and boiling points. Due to the compound's nature as a synthetic building block, publicly available experimental data on its physical characteristics is limited. This document outlines the standardized methodologies for determining these key properties.

Physical and Chemical Properties

This compound is a substituted pyridine derivative used in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. A summary of its key identifiers is provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | [PubChem] |

| IUPAC Name | This compound | [PubChem] |

| CAS Number | 104593-71-7 | [PubChem] |

| Molecular Weight | 142.59 g/mol | [PubChem] |

| Melting Point | Data not available in searched sources | - |

| Boiling Point | Data not available in searched sources | - |

[PubChem] CID 10898820[1]

Experimental Protocols for Property Determination

While specific experimental values for this compound are not readily found, the following are detailed, standard protocols for determining the melting and boiling points of a novel or uncharacterized solid amine compound.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is a sharp, characteristic temperature range at which the substance transitions from solid to liquid.[2] This method is a fundamental technique for assessing the purity of a compound.[2]

Methodology:

-

Sample Preparation: The sample must be completely dry and in the form of a fine, homogeneous powder to ensure efficient and uniform heat transfer.[2] If the sample is crystalline, it should be gently crushed in a mortar.[2]

-

Capillary Loading: A small amount of the powdered sample is introduced into the open end of a glass capillary tube (sealed at one end). The tube is tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end to a height of 2-3 mm.[3]

-

Apparatus Setup: The loaded capillary tube is placed into a heating block apparatus (e.g., a Mel-Temp or similar device) or attached to a thermometer and inserted into a Thiele tube filled with a high-boiling point oil.

-

Measurement:

-

A rapid preliminary heating is performed to determine an approximate melting range.[4]

-

A fresh sample is then heated slowly, with the rate of temperature increase controlled to no more than 1-2°C per minute as the approximate melting point is approached.[3]

-

The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0°C).

-

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5][6] For small sample quantities, a microscale method is employed.

Methodology:

-

Apparatus Setup: Approximately 0.5 mL of the liquid sample is placed into a small test tube (e.g., a 10x75 mm tube or a fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid (open end down).

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube filled with mineral oil or a metal heating block.[7]

-

Measurement:

-

The apparatus is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.[7]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip. This indicates the liquid is boiling.

-

Heating is then discontinued. The liquid will begin to cool.

-

The moment the stream of bubbles stops and the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the substance.[7]

-

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the measurement, as boiling points are pressure-dependent.[6] If the determination is performed at a pressure other than standard sea-level pressure (760 mmHg), a nomograph or computational correction should be applied.

References

- 1. This compound | C6H7ClN2 | CID 10898820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. scribd.com [scribd.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomus.edu.iq [uomus.edu.iq]

Solubility characteristics of (2-Chloropyridin-3-yl)methanamine in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of (2-Chloropyridin-3-yl)methanamine. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on predicting its solubility based on its structural features and the known properties of analogous compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various solvents, a critical step in drug development, process chemistry, and formulation science.

Predicted Solubility Profile

This compound is a primary amine containing a chloropyridine ring. Its solubility is governed by the interplay between the polar aminomethyl group and the relatively non-polar chloropyridine moiety. The lone pair of electrons on the nitrogen atom of the amine group allows for hydrogen bonding with protic solvents and protonation in acidic media, significantly influencing its solubility.

Key Structural Considerations:

-

Amine Group (-CH₂NH₂): This primary amine group is polar and capable of acting as a hydrogen bond donor and acceptor. This feature is expected to confer solubility in polar protic solvents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can participate in hydrogen bonding.

-

Chloro Substituent (-Cl): The electron-withdrawing nature of the chlorine atom reduces the basicity of the pyridine nitrogen. The chloro group itself contributes to the molecule's lipophilicity.

Based on these features, a qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The aminomethyl group can form strong hydrogen bonds with protic solvents. Solubility in water is likely pH-dependent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | The polarity of these solvents can solvate the polar amine group. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Aqueous Acid | Dilute Hydrochloric Acid, Dilute Sulfuric Acid | Freely Soluble | The basic amine group will be protonated to form a highly soluble ammonium salt.[1] |

| Aqueous Base | Dilute Sodium Hydroxide | Sparingly Soluble to Insoluble | The free base is expected to be less soluble than its salt form. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general method based on the equilibrium shake-flask method, a widely accepted technique for determining thermodynamic solubility.[2][3]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C and/or 37 °C).

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., a mixture of the experimental solvent and a solubilizing co-solvent) to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or stirrer. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved this compound.

-

Calculation: Use the calibration curve to calculate the concentration of the solute in the original saturated solution. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of a compound.

References

Stability and Storage of (2-Chloropyridin-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Chloropyridin-3-yl)methanamine, a key building block in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its quality, and efficacy in drug discovery and development processes. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability-indicating analysis.

Chemical Profile and General Stability

This compound is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂. The presence of a chlorine atom on the pyridine ring and a primary amine group makes the molecule susceptible to various degradation pathways. Generally, the compound is stable under normal, controlled laboratory conditions. However, exposure to heat, light, humidity, and reactive chemical species can lead to degradation.

Safety data sheets (SDS) indicate that the compound is stable under recommended storage conditions and that hazardous reactions are unlikely to occur under normal transport or storage. However, they also highlight conditions and materials to avoid, which provides insight into its potential instabilities.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C[1] | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon)[2] | To prevent oxidative degradation. The amine group can be susceptible to oxidation. |

| Container | Tightly closed, original packaging[2][3] | To prevent exposure to moisture and atmospheric contaminants. |

| Environment | Cool, dry, well-ventilated area[2][3][4] | To prevent hydrolysis and other moisture-related degradation. |

| Light Exposure | Protect from light | Many pyridine derivatives are light-sensitive and can undergo photodegradation. |

Potential Degradation Pathways

Based on the chemical structure of this compound and forced degradation studies on similar aminopyridine and chloropyridine compounds, several degradation pathways can be anticipated. Understanding these pathways is crucial for developing stability-indicating analytical methods and for designing stable formulations.

-

Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various oxidation products. The pyridine ring itself can also be oxidized, potentially forming N-oxides. Studies on similar compounds like 3,4-diaminopyridine have shown the formation of N-oxides and nitro-substituted pyridines under oxidative stress.[5][6]

-

Hydrolysis: The chloro-substituted pyridine ring may undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding hydroxypyridine derivative.

-

Photodegradation: Exposure to light, especially UV radiation, can induce degradation of pyridine-containing compounds. Photolytic cleavage of the C-Cl bond or reactions involving the amine group are possible.

-

Thermal Degradation: High temperatures can lead to decomposition. In the presence of other reactants, thermal stress can accelerate other degradation pathways.

The logical relationship for assessing stability is outlined in the following diagram:

Caption: Logical workflow of stability considerations.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

The following protocol is a general guideline for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and degradation pathways, and to develop and validate a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Phosphate or acetate buffer for HPLC mobile phase

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To separate aliquots of the stock solution, add equal volumes of 0.1 N HCl and 1 N HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: To separate aliquots of the stock solution, add equal volumes of 0.1 N NaOH and 1 N NaOH. Maintain the solutions at room temperature for a specified period.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period. Repeat with 30% H₂O₂ if no significant degradation is observed.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a specified period. Also, reflux a solution of the compound for a set time.

-

Photodegradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

The experimental workflow can be visualized as follows:

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

Typical HPLC Parameters:

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 260 nm) |

| Column Temperature | 25-30 °C |

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Summary of Incompatible Materials

To ensure the stability of this compound, contact with the following materials should be avoided:

-

Strong oxidizing agents: Can lead to oxidative degradation of the amine group and pyridine ring.[2][4]

-

Strong acids: Can cause salt formation and potentially catalyze hydrolysis of the chloro group.[2]

-

Heat: Can induce thermal decomposition.[2]

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are oxidation, hydrolysis, and photodegradation. Adherence to the recommended storage conditions, including refrigeration, storage under an inert atmosphere, and protection from light, is crucial for maintaining its purity and integrity. For drug development purposes, a comprehensive forced degradation study is recommended to fully characterize its stability profile and to develop a validated stability-indicating analytical method. This will ensure the quality of the starting material and the reliability of subsequent research and development activities.

References

- 1. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-Chloropyridin-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-3-yl)methanamine is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a versatile intermediate in the synthesis of complex bioactive molecules. Its strategic placement of a reactive chlorine atom and a nucleophilic aminomethyl group on the pyridine scaffold makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history, detailed synthetic protocols, physicochemical properties, and significant applications of this compound, with a particular focus on its emerging importance in the design of kinase inhibitors, notably those targeting Glycogen Synthase Kinase-3β (GSK-3β).

Discovery and History

While the precise first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of functionalized pyridines in organic and medicinal chemistry. The 2-chloropyridine core is a well-established pharmacophore, and the introduction of a C3-aminomethyl substituent has paved the way for its use as a versatile scaffold for creating diverse chemical libraries. Its importance has grown with the increasing interest in kinase inhibitors for various therapeutic areas, where the aminopyridine motif is a common feature for establishing key interactions with the target protein.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the reduction of its corresponding nitrile precursor, 2-chloronicotinonitrile. This two-step approach, starting from readily available materials, is amenable to scale-up.

Synthesis of the Precursor: 2-Chloronicotinonitrile

2-Chloronicotinonitrile can be synthesized from nicotinamide-1-oxide. The process involves a reaction with phosphorus pentachloride and phosphorus oxychloride.

Experimental Protocol: Synthesis of 2-Chloronicotinonitrile

-

Materials: Nicotinamide-1-oxide, phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), ice, 5% sodium hydroxide solution, anhydrous ether, anhydrous sodium carbonate.

-

Procedure:

-

In a round-bottomed flask, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride.

-

Slowly add phosphorus oxychloride with shaking.

-

Attach a reflux condenser and heat the mixture in an oil bath, gradually raising the temperature to 100-105 °C, at which point a vigorous reflux will commence. Control the exothermic reaction with an ice-water bath.

-

After the initial vigorous reaction subsides, continue heating under reflux at 115-120 °C for 1.5 hours.

-

After cooling, distill off the excess phosphorus oxychloride under reduced pressure.

-

Pour the residual oil with stirring into a beaker containing crushed ice.

-

Allow the mixture to stand at 5 °C overnight to precipitate the crude product.

-

Filter the crude product and wash with water.

-

Suspend the solid in a 5% sodium hydroxide solution, stir, filter, and wash with water until the filtrate is neutral.

-

Dry the solid under reduced pressure over phosphorus pentoxide.

-

Purify the crude product by Soxhlet extraction with anhydrous ether over a layer of anhydrous sodium carbonate.

-

Evaporate the ether to obtain white crystals of 2-chloronicotinonitrile.

-

Reduction of 2-Chloronicotinonitrile to this compound

The final step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LAH) is a powerful and commonly used reducing agent for this transformation.

Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction of 2-Chloronicotinonitrile

-

Materials: 2-chloronicotinonitrile, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 10% sodium hydroxide solution, ethyl acetate or dichloromethane, anhydrous sodium sulfate, celite.

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloronicotinonitrile (1 equivalent) in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LAH by the sequential dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).

-

Filter the resulting granular precipitate through a pad of celite and wash the filter cake thoroughly with ethyl acetate or dichloromethane.

-

Separate the organic layer from the filtrate.

-

Wash the organic layer successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 205744-14-5[1] | 1220039-41-7[2][3] |

| Molecular Formula | C₆H₇ClN₂[4] | C₆H₈Cl₂N₂[2][3] |

| Molecular Weight | 142.59 g/mol [1][5] | 179.05 g/mol [2] |

| Appearance | Solid | - |

| Melting Point | 33-39 °C[1] | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| pKa | Not available | Not available |

Applications in Drug Discovery: A Focus on GSK-3β Inhibition

The structural motif of a substituted aminopyridine is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This compound serves as a valuable starting material for the synthesis of compounds targeting various kinases, with a notable application in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[6][7][8][9] The potent and selective GSK-3β inhibitor, CHIR-99021 , features an aminopyrimidine core that is structurally analogous to the aminopyridine scaffold of this compound.[10][11][12][13][14] This similarity highlights the potential of using this compound to generate novel GSK-3β inhibitors with improved properties.

The Wnt/β-Catenin Signaling Pathway: The Role of GSK-3β

GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][6][15][16] In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3β, for instance by CHIR-99021, prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.[1][6][10][11][15][16]

References

- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | CAS:1220039-41-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 9. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | C6H7ClN2 | CID 10898820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

- 14. mdpi.com [mdpi.com]

- 15. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to (2-Chloropyridin-3-yl)methanamine for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and potential applications of (2-Chloropyridin-3-yl)methanamine, a key building block in modern medicinal chemistry.

Chemical Identity and Nomenclature

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a methanamine group at the 3-position.

Table 1: IUPAC Name and Synonyms

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 205744-14-5[1] |

| Synonyms | 3-(Aminomethyl)-2-chloropyridine, 2-Chloro-3-(aminomethyl)pyridine, 1-(2-Chloropyridin-3-yl)methanamine |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | PubChem |

| Molecular Weight | 142.59 g/mol | PubChem |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)CN | PubChem |

| InChI Key | LTUCSFLPOBNIHD-UHFFFAOYSA-N | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often involving the reduction of a nitrile precursor or the amination of a chloromethylpyridine derivative. Below are representative, detailed experimental protocols adapted from established methodologies for analogous compounds.

Synthesis via Reduction of 2-Chloro-3-cyanopyridine

A common and efficient method for the preparation of this compound involves the reduction of 2-chloro-3-cyanopyridine. This transformation can be accomplished using various reducing agents.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in a suitable solvent such as methanol or ethanol, add a catalyst, for example, 10% Palladium on carbon (Pd/C) (approximately 1 mol%).

-

Hydrogenation: The reaction vessel is sealed and purged with hydrogen gas multiple times. The resulting suspension is stirred vigorously at room temperature under a hydrogen atmosphere (typically 1 atm) for a period of 2 to 24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Synthesis via Amination of 2-Chloro-3-(chloromethyl)pyridine

An alternative approach involves the direct amination of a suitable precursor like 2-chloro-3-(chloromethyl)pyridine.

Experimental Protocol:

-

Reaction Setup: A solution of 2-chloro-3-(chloromethyl)pyridine hydrochloride (1 equivalent) is prepared in a polar solvent such as acetonitrile.

-

Amination: To this solution, an excess of an ammonia source, for instance, a 25% aqueous ammonia solution, is added. The reaction mixture is then heated in a sealed vessel, such as a stainless steel autoclave, at a temperature of approximately 80°C for several hours.

-

Work-up: After cooling, the reaction mixture is basified with a strong base like sodium hydroxide to deprotonate the amine and facilitate extraction. The solvent is then removed under reduced pressure.

-

Purification: The residue is taken up in an organic solvent like ethanol, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated. The final product is purified by column chromatography to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloropyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The presence of a chlorine atom and an aminomethyl group on the pyridine ring of this compound provides two reactive handles for further chemical modifications, making it a versatile building block for the synthesis of diverse compound libraries.

Role as a Key Intermediate

This compound is particularly valuable as an intermediate in the synthesis of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). The amino group can be readily acylated, alkylated, or used in reductive amination reactions, while the chloro-substituent can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents to modulate the pharmacological properties of the final compounds.

Potential Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, its structural motifs are present in molecules targeting key signaling pathways implicated in various diseases. For instance, substituted pyridines are core components of numerous kinase inhibitors that modulate signaling pathways involved in cell proliferation, differentiation, and survival.

Below is a conceptual workflow illustrating how this compound can be utilized in a drug discovery program targeting a hypothetical kinase.

This diagram illustrates a typical workflow where this compound serves as a starting material for generating a library of diverse compounds. These compounds are then screened against a biological target, such as a protein kinase. Promising "hit" compounds are identified and subjected to lead optimization through structure-activity relationship (SAR) studies to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to a potential drug candidate for preclinical evaluation.

Quantitative Data Summary

While specific quantitative data for reactions involving this compound is not extensively reported in publicly available literature, the following table provides representative data for analogous transformations, which can serve as a benchmark for researchers.

Table 3: Representative Reaction Yields for Analogous Compounds

| Starting Material | Reaction Type | Product | Yield (%) | Reference |

| 2-Chloro-3-cyanopyridine | Catalytic Hydrogenation | 2-Amino-3-methylpyridine | >90% | Adapted from similar reductions |

| 2-Chloro-5-(chloromethyl)pyridine | Amination with aq. NH₃ | 5-(Aminomethyl)-2-chloropyridine | ~50-60% | Adapted from patent literature |

| 3-(Pivaloylaminomethyl)pyridine 1-oxide | Chlorination & Hydrolysis | 3-(Aminomethyl)-6-chloropyridine | 72-87% | EP0791583B1 |

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its versatile structure allows for the straightforward synthesis of a wide range of more complex molecules. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and utilization in research and development settings. Further exploration of the reactivity and applications of this compound is likely to yield novel therapeutic agents and other valuable chemical entities.

References

(2-Chloropyridin-3-yl)methanamine Hydrochloride: A Technical Guide to Preparation and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preparation and properties of (2-Chloropyridin-3-yl)methanamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. This document details a primary synthetic pathway, including experimental protocols for the synthesis of its precursor, 2-chloro-3-cyanopyridine, and the subsequent reduction to the target amine hydrochloride salt. The guide also compiles available physicochemical properties and spectral data to support research and development activities.

Introduction

This compound and its hydrochloride salt are important building blocks in organic synthesis. The presence of a reactive aminomethyl group and a chlorinated pyridine ring allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide outlines the key aspects of its synthesis and characterization.

Physicochemical Properties

Quantitative data for this compound and its hydrochloride salt are summarized below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the title compound are not widely published. Computed properties provide a useful estimation.

| Property | This compound | This compound Hydrochloride | Source |

| Molecular Formula | C₆H₇ClN₂ | C₆H₈Cl₂N₂ | --INVALID-LINK--[1][2], --INVALID-LINK--[3] |

| Molecular Weight | 142.59 g/mol | 179.05 g/mol | --INVALID-LINK--[1][2], --INVALID-LINK--[3] |

| Monoisotopic Mass | 142.02977 Da | 178.00103 Da | --INVALID-LINK--[4] |

| CAS Number | 185294-93-9 | 1220039-41-7 | --INVALID-LINK--[3] |

| Appearance | Not specified | Solid (typical) | |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| Solubility | Not available | Likely soluble in water and polar organic solvents | |

| XlogP (predicted) | 0.7 | Not applicable | --INVALID-LINK--[4] |

Synthesis Pathway

The most common and efficient synthesis of this compound hydrochloride involves a two-step process starting from 3-cyanopyridine. The logical workflow for this synthesis is outlined below.

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocols

Preparation of 2-Chloro-3-cyanopyridine (Intermediate)

The synthesis of the key intermediate, 2-chloro-3-cyanopyridine, can be achieved through the chlorination of 3-cyanopyridine N-oxide. Several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) and bis(trichloromethyl)carbonate (triphosgene) being common choices.

4.1.1. Method A: Using Phosphorus Oxychloride

-

Reaction: 3-Cyanopyridine N-oxide is reacted with phosphorus oxychloride to yield 2-chloro-3-cyanopyridine.[5]

-

Procedure:

-

To a reaction vessel, slowly add 3-cyanopyridine N-oxide to phosphorus oxychloride, maintaining the temperature between 60°C and 100°C (preferably 80-95°C).[5]

-

After the addition is complete, reflux the reaction mixture for 1 to 10 hours.[5]

-

Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The crude product is then purified, for instance by adding it to an aqueous alkali solution followed by extraction and distillation.[5]

-

4.1.2. Method B: Using Bis(trichloromethyl)carbonate (Triphosgene)

-

Reaction: 3-Cyanopyridine N-oxide is treated with triphosgene in the presence of an organic base to afford 2-chloro-3-cyanopyridine.[6][7]

-

Procedure:

-

Dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in an appropriate organic solvent (e.g., petroleum ether, chloroform, or dichloromethane).[6]

-

At a controlled temperature (typically between 5-40°C), add an organic base (e.g., triethylamine or tri-n-propylamine) dropwise.[6]

-

After the addition, the reaction mixture is heated to 30-75°C for several hours.[6]

-

The product is then isolated and purified from the reaction mixture.[6]

-

Preparation of this compound Hydrochloride (Final Product)

The final step involves the reduction of the nitrile group of 2-chloro-3-cyanopyridine to a primary amine, followed by salt formation.

-

Reaction: The cyano group of 2-chloro-3-cyanopyridine is reduced to an aminomethyl group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

-

Proposed General Procedure (based on analogous reductions):

-

In a suitable reaction vessel, dissolve 2-chloro-3-cyanopyridine in a solvent such as ethanol or methanol.

-

Add a reducing agent. Common choices for nitrile reduction include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., with lithium aluminum hydride or sodium borohydride in the presence of a catalyst).

-

The reaction is conducted under appropriate conditions (temperature, pressure) until the reduction is complete, as monitored by techniques like TLC or GC-MS.

-

After completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.

-

The crude this compound is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrogen chloride in an appropriate solvent (e.g., ethereal HCl or methanolic HCl) is added dropwise with stirring.

-

The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Spectral Data (Predicted and Analogous Compounds)

-

¹H NMR & ¹³C NMR: The proton and carbon NMR spectra would be consistent with the structure. For comparison, the spectral data for the related compound 2-chloropyridine is available and can serve as a reference for the pyridine ring signals.[3]

-

Mass Spectrometry: The predicted monoisotopic mass for the free base is 142.02977 Da ([M]+) and for the protonated molecule is 143.03705 Da ([M+H]+).[4]

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for the amine group (N-H stretching and bending), the aromatic pyridine ring (C=C and C=N stretching), and the C-Cl bond.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or signaling pathway involvement of this compound hydrochloride. However, the isomeric compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2) with an IC₅₀ of 126 nM.[8] This suggests that pyridylmethanamine scaffolds may be of interest in exploring enzyme inhibition, although the activity of the 3-yl isomer remains to be determined.

Safety and Handling

Detailed toxicological data for this compound hydrochloride is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound hydrochloride is a valuable synthetic intermediate. Its preparation can be reliably achieved through a two-step synthesis from 3-cyanopyridine. This guide provides the essential information for its synthesis and characterization, serving as a foundational resource for researchers in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully characterize its physical and biological properties.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 2. This compound | C6H7ClN2 | CID 10898820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 4. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 5. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 6. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Theoretical and Computational Insights into (2-Chloropyridin-3-yl)methanamine: A Technical Guide for Drug Development Professionals

Introduction

(2-Chloropyridin-3-yl)methanamine is a substituted pyridine derivative of interest in pharmaceutical research and drug development due to its potential as a versatile building block in the synthesis of bioactive molecules. Understanding its structural, electronic, and spectroscopic properties through theoretical and computational modeling is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This technical guide provides an in-depth overview of the theoretical studies and computational modeling approaches applicable to this compound, aimed at researchers, scientists, and drug development professionals.

Computational Modeling Methodologies

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. The methodologies detailed below are standard approaches for characterizing compounds like this compound.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Theoretical Framework: DFT calculations are typically performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, for instance, 6-311++G(d,p), is employed to describe the atomic orbitals.

Key Analyses:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.

-

Vibrational Frequency Analysis: This analysis predicts the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

Experimental Protocol: Computational Details

A typical DFT study would involve the following steps:

-

Input Structure: The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format.

-

Software: Quantum chemistry software packages like Gaussian, ORCA, or Spartan are used for the calculations.

-

Calculation Setup: The calculation is set up by specifying the level of theory (e.g., B3LYP), the basis set (e.g., 6-311++G(d,p)), and the type of calculation (e.g., geometry optimization followed by frequency analysis).

-

Execution: The calculation is run on a high-performance computing cluster.

-

Analysis: The output files are analyzed to extract optimized coordinates, vibrational frequencies and intensities, molecular orbital energies, and electrostatic potential data.

Caption: Workflow for Density Functional Theory (DFT) Calculations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.

Methodology:

-

Target Selection: A protein target of interest is selected, and its three-dimensional structure is obtained from a repository like the Protein Data Bank (PDB).

-

Ligand Preparation: The 3D structure of the ligand, this compound, is optimized using DFT or another suitable method.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically explore the conformational space of the ligand within the binding site of the protein.

-

Scoring and Analysis: The different binding poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Caption: General Workflow for Molecular Docking Studies.

Spectroscopic Analysis (Theoretical and Experimental)